1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-2-9-22-16-10-12(7-8-13(16)17)23(20,21)19-11-18-14-5-3-4-6-15(14)19/h3-8,10-11H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIDQSSHEMKTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-propoxybenzenesulfonyl chloride and 1H-benzimidazole.
Reaction Conditions: The reaction between 4-bromo-3-propoxybenzenesulfonyl chloride and 1H-benzimidazole is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) on the Benzimidazole Ring
The benzimidazole moiety undergoes electrophilic substitution at electron-rich positions (typically C-5 or C-6). Common reactions include halogenation and nitration:
| Electrophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | FeBr₃ catalyst, 0–25°C | 5-bromo-1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole | |
| Nitronium ion | HNO₃/H₂SO₄, 0°C | 5-nitro-1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole |
-
Mechanism : The sulfonyl group deactivates the benzimidazole ring, directing substitution to the less hindered para position relative to the nitrogen atoms.
Oxidation and Reduction of the Sulfonyl Group
The sulfonyl (–SO₂–) group participates in redox transformations under controlled conditions:
| Reaction Type | Reagent/Conditions | Product | Key Data | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C, 6 hrs | Sulfone derivative (stable –SO₂– retained) | Yield: 78% | |
| Reduction | LiAlH₄, THF, reflux, 12 hrs | Thioether (–S–) intermediate | Partial conversion observed |
Nucleophilic Substitution at the Bromine Site
The bromine atom on the 4-bromo-3-propoxyphenyl group undergoes substitution with nucleophiles:
-
Mechanism : Proceeds via an aromatic nucleophilic substitution (SNAr) pathway, facilitated by electron-withdrawing groups (sulfonyl) activating the aryl bromide .
Functionalization via Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions:
-
Applications : These reactions expand the compound’s utility in synthesizing bioactive hybrids, such as antiviral agents .
Base-Induced Rearrangements
Under strong basic conditions (e.g., NaOH/EtOH), sulfonyl-benzimidazole derivatives undergo ring-opening or rearrangement:
| Base | Conditions | Product | Observation | Reference |
|---|---|---|---|---|
| NaOH | Ethanol, reflux, 6 hrs | Benzimidazole sulfinate intermediate | Reversible reaction at pH < 7 |
Biological Activity Modulation via Chemical Modifications
Key derivatives synthesized from these reactions exhibit enhanced pharmacological profiles:
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those involving sulfonamide functionalities. Its ability to undergo electrophilic aromatic substitution allows for further derivatization, making it versatile in synthetic organic chemistry.
Biology
- Antimicrobial Activity : Studies have indicated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For instance, compounds structurally related to 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole have shown efficacy against Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
- Anticancer Potential : The compound is under investigation for its potential anticancer properties, with ongoing research aimed at understanding its mechanism of action against various cancer cell lines. Its interaction with specific molecular targets may modulate pathways involved in cell proliferation and apoptosis.
Medicine
- Therapeutic Agent Development : The unique chemical structure of this compound positions it as a candidate for developing new therapeutic agents targeting various diseases, including infections and cancer. Research is focused on optimizing its pharmacological properties to enhance efficacy and reduce toxicity.
Industrial Applications
- Material Science : The compound's chemical stability and reactivity make it suitable for applications in developing new materials, particularly those requiring specific functional groups for enhanced performance in industrial processes.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and physicochemical differences between 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole and related compounds:
*Calculated based on structural formula.
Structural and Functional Differences
- Sulfonyl vs. Direct Attachment : The sulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity, unlike 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole, where direct phenyl attachment reduces polarity .
- Propoxy vs. Methyl/Morpholine Groups : The 3-propoxy chain provides greater conformational flexibility compared to rigid methyl or morpholine-ethyl groups in analogs, which may influence binding pocket compatibility .
Biological Activity
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a sulfonyl group and a propoxyphenyl moiety. The presence of the bromine atom enhances its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as antimicrobial action or inhibition of tumor growth.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties.
- Antibacterial Activity : Studies show that this compound has notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Salmonella typhi and demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (µg/ml) | Standard Comparison |
|---|---|---|
| This compound | 50 | Ampicillin: 100 |
| Other derivatives | 62.5 - 12.5 | Ciprofloxacin: 25 |
- Antifungal Activity : The compound also showed antifungal properties against Candida albicans, with an MIC of 250 µg/ml compared to griseofulvin (MIC = 500 µg/ml) .
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanistic Insights : The compound's mechanism may involve the inhibition of topoisomerases or modulation of pathways related to cell cycle regulation .
- Case Studies : In vitro studies have demonstrated that certain benzimidazole derivatives exhibit selective toxicity towards cancerous cells while sparing normal cells, indicating a promising therapeutic index .
Enzyme Inhibition
The sulfonamide moiety in the compound contributes to its enzyme inhibitory activities.
- Acetylcholinesterase Inhibition : Some studies have shown that derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation .
- Urease Inhibition : The compound has also been reported to exhibit urease inhibitory activity, which is significant in treating urease-related infections .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Modifications in the substituents on the benzimidazole ring can lead to enhanced potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via sulfonation of the benzimidazole core followed by coupling with a brominated arylpropoxy precursor. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under anhydrous conditions to introduce the sulfonyl group at the benzimidazole nitrogen.
- Coupling : Employ nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions to attach the 4-bromo-3-propoxyphenyl moiety. Optimal conditions involve CuI catalysis, elevated temperatures (80–120°C), and polar aprotic solvents like DMF .
- Characterization : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and elemental composition (CHNS/O).
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify proton environments, sulfonyl group integration, and aryl-bromine coupling constants.
- FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzimidazole (C=N, ~1600 cm⁻¹) functional groups.
Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to its behavior in biological assays?
- Solubility : Predominantly hydrophobic; sparingly soluble in water but soluble in DMSO or DMF. Solubility can be enhanced via co-solvents or salt formation.
- pKa : The benzimidazole nitrogen (N-H) has a predicted pKa of ~4.6, influencing protonation states under physiological conditions .
- Thermal Stability : Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for sulfonamides) .
Advanced Research Questions
Q. How can researchers address challenges in isolating stereoisomers or resolving co-crystallized impurities in the compound?
- Experimental Design :
- Chromatography : Use chiral HPLC columns (e.g., amylose-based) with hexane/isopropanol gradients to separate enantiomers.
- Crystallization : Recrystallize from ethanol/water mixtures to minimize co-crystallization of 5-chloro/6-chloro isomers, as observed in similar benzimidazole derivatives .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the sulfonyl group’s electrostatic potential and bromine’s hydrophobic effects.
- MD Simulations : Run GROMACS or AMBER simulations to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can contradictions in bioactivity data (e.g., conflicting IC50 values across studies) be systematically resolved?
- Data Reconciliation :
- Assay Conditions : Normalize data for variables like pH, serum protein binding, and solvent effects (e.g., DMSO concentration ≤0.1%).
- Statistical Analysis : Apply ANOVA or linear regression to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved therapeutic potential?
- SAR Strategies :
- Sulfonyl Group : Replace with sulfonamide or sulfonate to modulate electron-withdrawing effects and solubility.
- Bromine Substitution : Test fluoro or methyl analogs to balance steric bulk and lipophilicity.
- Proximal Chain : Vary propoxy chain length (ethoxy vs. butoxy) to optimize pharmacokinetics .
Tables for Key Data
Table 1 : Crystallographic Parameters for Structural Analysis
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/n | |
| a, b, c (Å) | 12.142, 8.894, 15.324 | |
| β (°) | 96.78 | |
| Resolution (Å) | 0.84 (MoKα) |
Table 2 : Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 407.29 g/mol | Calculated |
| Predicted Density | 1.39 g/cm³ | |
| Melting Point | >200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
